molecular formula C15H17N5 B5753226 N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5753226
M. Wt: 267.33 g/mol
InChI Key: XHFMPXUAGVKAMR-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound built on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and oncology research due to its structural similarity to the adenine moiety of ATP . This similarity makes derivatives of this core structure potent competitive inhibitors of ATP-binding sites in various kinase enzymes that are critical in cellular signaling pathways . The core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure is a recognized pharmacophore in the development of targeted anticancer agents and serves as a key building block for inhibitors of tyrosine kinases, including Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR) . Compounds featuring this scaffold are designed to incorporate specific pharmacophoric features: the flat heteroaromatic system occupies the adenine binding pocket, while the N-1 phenyl ring and the N-4 amine substituent, such as the 2-methylpropyl group, are typically engineered to interact with adjacent hydrophobic regions in the kinase domain . This strategic design enables potent enzymatic inhibition and can lead to suppressed proliferation of cancer cells . This product is intended for research purposes such as in vitro biochemical assays and cell-based studies to investigate kinase inhibition, signal transduction, and mechanisms of apoptosis. It is offered as a tool compound for scientists exploring structure-activity relationships (SAR) and developing novel targeted therapies . Please Note: This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11(2)8-16-14-13-9-19-20(15(13)18-10-17-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFMPXUAGVKAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine with 2-methylpropylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group and chlorine substituents (when present) serve as primary sites for nucleophilic displacement. Key reactions include:

Chlorination and Amination:

  • Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides at the 4-position, enabling subsequent amination. For example, reacting the chlorinated intermediate with 2-methylpropylamine yields the target compound .

  • Hydrazinolysis with hydrazine hydrate at 80–100°C replaces chloride with hydrazine groups, forming hydrazide derivatives .

Reagent Table for Substitution Reactions

PositionStarting GroupReagent/ConditionsProductYield
C4Cl2-Methylpropylamine, EtOH, refluxN-(2-methylpropyl)-amine78%
C4ClNH₂NH₂·H₂O, 90°CHydrazide85%
C6CH₃POCl₃/PCl₅, 110°CCl92%

Cyclization and Ring Expansion

The compound participates in cycloaddition and annulation reactions to form fused heterocycles:

Vilsmeier–Haack Reaction:

  • Reacting with DMF/POCl₃ forms an intermediate iminium ion, which undergoes cyclization with ammonium carbonate to yield thieno[3,2-d]pyrimidine hybrids (82% yield) .

Condensation with Carbonyl Compounds:

  • Aldehydes or ketones react with the hydrazide derivative to form Schiff bases, which cyclize into triazolo[1,5-a]pyrimidines under acidic conditions .

Oxidation and Reduction

Oxidation:

  • The pyrazole ring undergoes oxidation with H₂O₂/HOAc to form N-oxides, though this pathway requires careful control to avoid over-oxidation .

  • Selective oxidation of the 2-methylpropyl side chain using KMnO₄ yields carboxylic acid derivatives, but this is less common due to competing ring degradation .

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, generating tetrahydropyrimidine analogs with modified bioactivity .

Cross-Coupling Reactions

The phenyl group at N1 enables palladium-catalyzed coupling:

Suzuki–Miyaura Reaction:

  • Using Pd(PPh₃)₄ and arylboronic acids, the phenyl substituent can be replaced with heteroaryl groups (e.g., pyridyl, thienyl) to modulate electronic properties .

Buchwald–Hartwig Amination:

  • Coupling with primary/secondary amines introduces diverse substituents at the C6 position, enhancing kinase inhibition profiles .

Stability and Degradation Pathways

  • Hydrolytic Degradation: Prolonged exposure to aqueous alkali cleaves the pyrazolo[3,4-d]pyrimidine core into aminopyrazole and pyrimidine fragments .

  • Photodegradation: UV irradiation induces C–N bond cleavage, forming phenylurea derivatives as major degradation products .

Reaction Mechanism Insights

  • Kinase Inhibition: The 4-amino group coordinates with ATP-binding pocket residues (e.g., Glu453 in PDE9A), while the pyrazolo[3,4-d]pyrimidine core π-stacks with hydrophobic residues like Phe456 .

  • Electrophilic Aromatic Substitution: The phenyl ring undergoes nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄/SO₃), though these reactions are less explored due to steric hindrance from the 2-methylpropyl group .

This compound’s versatility in synthetic chemistry makes it a valuable scaffold for developing kinase inhibitors and antimicrobial agents. Future research should explore enantioselective modifications and green chemistry approaches to optimize reaction efficiency .

Scientific Research Applications

Antitumor Activity

The pyrazolo[3,4-d]pyrimidine scaffold, including N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively studied for its anticancer properties. Research indicates that compounds within this class exhibit significant inhibitory effects against various cancer cell lines:

  • Inhibitory Concentration (IC50) Values : The compound has shown promising results with IC50 values indicating potent activity against several types of cancer cells. For example, one study reported an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (9.20 µM) .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometric analysis demonstrated that this compound could effectively trigger apoptotic pathways in vitro .

Prodrug Development

To enhance the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, researchers have explored prodrug strategies:

  • Improved Solubility and Bioavailability : Prodrugs designed from this compound have shown enhanced aqueous solubility and bioavailability. For instance, two prodrugs derived from similar pyrazolo[3,4-d]pyrimidine structures exhibited significantly improved solubility and stability in plasma .

Multitarget Inhibition

Recent studies have highlighted the multitarget potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Inhibition of Oncogenic Kinases : Compounds in this class have been identified as dual inhibitors of key oncogenic tyrosine kinases such as c-Src and c-Abl. The ability to inhibit these targets at nanomolar concentrations suggests a strong potential for therapeutic applications in cancer treatment .

Antiproliferative Activity

The antiproliferative effects of this compound have been documented across various studies:

  • Cell Line Testing : The compound has been tested against multiple cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatoma), and PC-3 (prostate cancer). Results indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance antiproliferative activity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

CompoundIC50 (µM)Targeted Cell LineNotes
N-(2-methylpropyl)-1-phenyl2.24A549Induces apoptosis
Analog 11.74MCF-7Enhanced activity compared to parent compound
Analog 242.3MCF-7Lower efficacy

This table summarizes the varying degrees of activity based on structural modifications to the parent compound .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Bulky substituents like 2-methylpropyl (target compound) and naphthyl (e.g., 3e in ) increase logP values compared to smaller groups (e.g., methyl or phenyl), enhancing blood-brain barrier penetration .
  • Solubility : Halogenated derivatives (e.g., 3-Cl-4-F-Ph in ) exhibit reduced aqueous solubility due to hydrophobic effects, while methoxy groups (e.g., in ) improve solubility via hydrogen bonding.

Anticancer Activity

  • Kinase Inhibition: Compound S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) shows nanomolar IC₅₀ against neuroblastoma cells (SK-N-BE(2)) via kinase inhibition .
  • EGFR/ErbB2 Inhibition : Halogenated derivatives (e.g., 7d in ) demonstrate dual EGFR/ErbB2 inhibition, with IC₅₀ values <1 μM.

Anti-inflammatory Activity

  • A lead 1H-pyrazolo[3,4-d]pyrimidin-4-amine compound synergizes with dexamethasone to suppress IL-6 and CXCL8 in rheumatoid arthritis fibroblasts .

Toxicity Profiles

  • Mutagenicity is common in this class (e.g., Ames test positives in ), but carcinogenicity varies. The 2-methylpropyl substituent may reduce toxicity compared to aromatic amines .

ADMET Properties

  • Absorption : Higher logP values (e.g., 3.5–4.5 for 2-methylpropyl derivatives) favor oral bioavailability but may increase plasma protein binding .
  • Metabolism : Methyl and halogen substituents slow hepatic metabolism, extending half-life .
  • Excretion : Renal clearance dominates for polar derivatives (e.g., methoxy-substituted ).

Biological Activity

N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in cancer treatment. This article delves into its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various cancer cell lines. Research indicates that compounds with this scaffold can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of key signaling pathways involved in cancer progression.

Cell Line Studies

In a study involving several cancer cell lines, this compound demonstrated significant cytotoxic effects. The following table summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM)
HepG2 (Liver)1.74
MCF-7 (Breast)1.50
A549 (Lung)2.10
PC-3 (Prostate)2.50

These results indicate that the compound exhibits potent antitumor activity, particularly against breast and liver cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine structure can significantly influence biological activity. For instance, the introduction of specific substituents on the phenyl ring has been shown to enhance anticancer efficacy. Compounds with electron-donating groups exhibited increased potency compared to their electron-withdrawing counterparts .

Antiparasitic and Antifungal Properties

Beyond anticancer effects, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antiparasitic and antifungal activities. In vitro tests revealed that certain derivatives were effective against various pathogens, highlighting the versatility of this compound class in drug development .

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. In vivo studies demonstrated significant inhibition of paw edema in animal models, suggesting potential applications in treating inflammatory diseases .

In Vivo Efficacy

In a xenograft model using MDA-MB-435 breast cancer cells, this compound was administered at a dose of 75 mg/kg three times a week. The treatment resulted in a statistically significant reduction in tumor volume compared to controls by day 14 of the trial .

Clinical Implications

The promising preclinical results suggest that compounds like this compound could be further developed for clinical use as targeted therapies for various cancers and inflammatory conditions.

Q & A

Q. What are the common synthetic routes for N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution, Suzuki coupling, or condensation reactions. Key approaches include:

  • Alkylation reactions : Reacting intermediates (e.g., compound 5 in ) with alkyl halides in dry acetonitrile, followed by recrystallization to obtain target compounds (e.g., yields of 38–84% for derivatives) .
  • Suzuki coupling : For introducing aryl/heteroaryl groups, as demonstrated in , where boronic acids react with iodinated pyrazolopyrimidines under palladium catalysis to yield derivatives like 25 and 28 .
  • Urea/thiourea formation : Condensation with isocyanates/isothiocyanates in dichloromethane (e.g., compounds 9a-d in ) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield RangeReference
AlkylationAlkyl halides, dry acetonitrile38–84%
Suzuki CouplingBoronic acids, Pd catalyst, base27–65%
Urea/thioureaIsocyanates, dichloromethane48–57%

Q. How is NMR spectroscopy utilized in characterizing this compound and its derivatives?

Methodological Answer: 1H and 13C NMR are critical for confirming substituent positions and structural integrity. Key spectral features include:

  • Aromatic protons : Peaks in δ 7.2–8.5 ppm for phenyl and pyrazolopyrimidine rings (e.g., compound 9a in ) .
  • Methyl groups : Signals at δ 1.2–1.5 ppm for isopropyl or tert-butyl substituents (e.g., PP2 in ) .
  • Amine protons : Broad singlets near δ 5.5–6.5 ppm (e.g., compound XIId in ) .

Q. Table 2: Representative NMR Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
PP2 ()1.42 (s, 9H, tert-butyl)156.3 (C4-pyrimidine)
XIId ()7.83 (d, J=8.4 Hz, 2H, Ar-H)162.1 (C=O acetamide)

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition efficacy?

Methodological Answer:

  • Hydrophobic side chains : Extending hydrophobic groups (e.g., in compound 7a in ) enhances RET kinase inhibition (IC50 < 100 nM) by occupying the ATP-binding pocket .
  • Core scaffold variations : Replacing the pyrazolopyrimidine core with pyrrolopyrimidine () alters selectivity for calcium-dependent kinases (CpCDPK1 vs. TgCDPK1) .
  • Substituent positioning : Methoxy or chloro groups on aryl rings (e.g., compound 10a-e in ) modulate anti-inflammatory activity via steric and electronic effects .

Experimental Design Tip : Use molecular docking (e.g., with EGFR kinase PDB ID: 5EDQ, ) to predict binding interactions before synthesis .

Q. How can researchers address discrepancies in reported biological activities of derivatives?

Methodological Answer: Contradictions in activity data (e.g., anti-cancer vs. kinase inhibition) may arise from:

  • Cellular context : Compound 7a () inhibits RET in MCF-7 cells but may lack efficacy in other lines due to metabolic stability or off-target effects .
  • Structural analogs : Inactive controls (e.g., PP3 in ) must be included to validate target specificity .
  • Assay conditions : Normalize viability assays using triplicate runs (e.g., ) to account for variability in cytotoxicity measurements .

Q. Resolution Strategy :

Perform comparative dose-response assays across cell lines.

Validate target engagement using western blotting (e.g., ERK1/2 phosphorylation in ) .

Use molecular dynamics (RMSF plots in ) to assess ligand-protein stability .

Q. What strategies optimize reaction yields for pyrazolopyrimidine derivatives?

Methodological Answer:

  • Solvent selection : Dry acetonitrile () minimizes side reactions vs. polar solvents .
  • Temperature control : Room temperature for Suzuki coupling () prevents decomposition of boronic acids .
  • Crystallization : Recrystallization from isopropyl alcohol () improves purity (>95% HPLC) .

Q. Table 3: Yield Optimization Techniques

FactorImpact on YieldExample
Anhydrous conditionsPrevents hydrolysis of intermediates68% yield in
Catalytic Pd(PPh3)4Enhances coupling efficiency75% yield in

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